

The Discovery and Isolation of Isoquinoline from Coal Tar: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal work leading to the discovery and isolation of **isoquinoline** from coal tar. It offers a historical perspective on the early experimental protocols and presents the available quantitative data to inform the work of researchers, scientists, and drug development professionals. The intricate processes of separation and purification are detailed, providing a foundational understanding of the origins of this critical scaffold in medicinal chemistry.

Introduction

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline.[1] Its discovery in the late 19th century was a direct result of the burgeoning coal tar industry, which provided a rich source of aromatic compounds. The **isoquinoline** nucleus is a fundamental structural motif in a vast array of natural products, particularly alkaloids, and forms the backbone of numerous pharmaceuticals. Understanding its historical isolation from a complex mixture like coal tar offers valuable insights into classical separation science and the ingenuity of early organic chemists.

The Dawn of Discovery: Hoogewerff and van Dorp (1885)



In 1885, Dutch chemists S. Hoogewerff and W. A. van Dorp were the first to isolate and identify **isoquinoline** from the quinoline fraction of coal tar.[1] Their method, a testament to the principles of fractional crystallization, laid the groundwork for obtaining this important heterocycle.

Hoogewerff and van Dorp's Experimental Protocol

The following protocol is a detailed reconstruction of the method employed by Hoogewerff and van Dorp, based on available historical accounts.

Objective: To isolate **isoquinoline** from the crude quinoline fraction of coal tar.

Materials:

- Crude quinoline fraction from coal tar distillation
- Concentrated sulfuric acid
- Ethanol
- Sodium hydroxide solution
- · Diethyl ether

Procedure:

- Fractional Distillation of Coal Tar: Coal tar was first subjected to fractional distillation. The fraction boiling between 230-250 °C, known to contain quinoline and its isomers, was collected.
- Formation of Acid Sulfates: The collected fraction was treated with concentrated sulfuric acid.
 This protonated the basic nitrogen-containing heterocyclic compounds, including quinoline and isoquinoline, to form their respective acid sulfate salts.
- Fractional Crystallization: The mixture of acid sulfate salts was then subjected to fractional crystallization from ethanol. Hoogewerff and van Dorp observed that the sulfate salt of **isoquinoline** was less soluble in ethanol than the sulfate salt of quinoline. This difference in solubility was the key to their separation.



- The initial crystals formed upon cooling were richer in **isoquinoline** sulfate.
- These crystals were collected by filtration.
- The process of recrystallization from fresh ethanol was repeated multiple times to enhance the purity of the isoquinoline sulfate.
- Liberation of Free Base: The purified isoquinoline sulfate crystals were treated with a sodium hydroxide solution to neutralize the sulfuric acid and liberate the free isoquinoline base.
- Extraction and Purification: The liberated **isoquinoline**, being an oily liquid, was extracted from the aqueous solution using diethyl ether. The ethereal solution was then dried, and the ether was removed by distillation, yielding purified **isoquinoline**.

A More Rapid Route: The Weissgerber Innovation (1914)

In 1914, R. Weissgerber developed a more efficient method for separating **isoquinoline** from quinoline, exploiting the subtle difference in their basicity.[1] **Isoquinoline** is slightly more basic than quinoline, a property that Weissgerber ingeniously used to achieve a more rapid separation.

Weissgerber's Experimental Protocol

The following is a detailed reconstruction of Weissgerber's selective extraction method.

Objective: To selectively extract **isoquinoline** from a mixture of quinoline and **isoquinoline**.

Materials:

- Quinoline-isoquinoline fraction of coal tar
- · Dilute sulfuric acid
- Sodium hydroxide solution
- Organic solvent (e.g., toluene or benzene)



Procedure:

- Initial Extraction: The coal tar fraction containing quinoline and isoquinoline was dissolved in an organic solvent.
- Selective Protonation: This organic solution was then washed with a carefully controlled
 amount of dilute sulfuric acid. Since **isoquinoline** is the stronger base, it was preferentially
 protonated and extracted into the aqueous acidic phase as **isoquinoline** sulfate. The less
 basic quinoline remained predominantly in the organic phase.
- Separation of Phases: The aqueous and organic layers were separated.
- Isolation of **Isoquinoline**: The aqueous layer, containing the enriched **isoquinoline** sulfate, was then treated with a sodium hydroxide solution to liberate the free **isoquinoline** base.
- Final Purification: The **isoquinoline** was then extracted with an organic solvent and purified by distillation.

Quantitative Data from Historical Context

The exact composition of coal tar varied depending on the source of the coal and the carbonization process. However, historical analyses from the late 19th and early 20th centuries provide a general overview of the components. The quinoline fraction, which contains **isoquinoline**, was a minor but significant component.



Component	Typical Percentage in Coal Tar (late 19th/early 20th Century)	Notes
Pitch	50-60%	A complex mixture of high- molecular-weight aromatic hydrocarbons.
Creosote Oil	20-30%	A mixture of phenols, cresols, and other aromatic compounds.
Naphthalene	5-10%	The most abundant single constituent.
Anthracene Oil	5-10%	Contains anthracene, phenanthrene, and carbazole.
Light Oil	2-5%	Contains benzene, toluene, and xylenes.
Quinoline Fraction	0.3-0.5%	Contains quinoline, isoquinoline, and their methyl derivatives.
Isoquinoline	~0.05-0.1% of total tar	Estimated to be a smaller portion of the quinoline fraction.

Note: The yields for the historical isolation methods are not well-documented in readily available sources. However, it can be inferred that the processes were laborious and the yields were likely low, especially for the multi-step fractional crystallization method of Hoogewerff and van Dorp. Modern industrial processes for **isoquinoline** extraction from coal tar wash oil can achieve yields of around 78%.[2]

Visualizing the Historical Processes

To better understand the logical flow of these pioneering experiments, the following diagrams have been generated using the DOT language.





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Caption: Hoogewerff and van Dorp's isolation of **isoquinoline**.



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Caption: Weissgerber's selective extraction of **isoquinoline**.

Conclusion

The discovery and isolation of **isoquinoline** from coal tar by Hoogewerff and van Dorp, and the subsequent refinement of the separation process by Weissgerber, represent significant milestones in the history of organic chemistry. These early methods, relying on fundamental principles of solubility and basicity, paved the way for the large-scale production of **isoquinoline** and its derivatives. For contemporary researchers, this historical context underscores the enduring importance of classical separation techniques and provides a foundational appreciation for the origins of a molecular scaffold that continues to play a vital role in drug discovery and development.

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